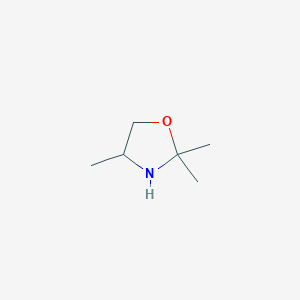
2,2,4-Trimethyloxazilidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyloxazilidine is a heterocyclic organic compound that belongs to the oxazolidine family. It is characterized by a five-membered ring structure containing one nitrogen and one oxygen atom. This compound is notable for its stability and versatility, making it a valuable component in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4-Trimethyloxazilidine can be synthesized through several methods. One common approach involves the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst under neat conditions . Another method includes the use of isobutylaldehyde as a raw material, undergoing aldol condensation and Cannizzaro reactions in the presence of a sodium alcoholate catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyloxazilidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolidinones, while substitution reactions can produce various substituted oxazolidine derivatives.
Scientific Research Applications
2,2,4-Trimethyloxazilidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyloxazilidine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it binds to the peptidyl transferase center of bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death . This mechanism is distinct from other protein synthesis inhibitors, making it a valuable tool in combating antibiotic-resistant bacteria.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2,4-Trimethyloxazilidine include other oxazolidines, oxazoles, and thiazoles . These compounds share structural similarities but differ in their specific functional groups and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and versatility make it a preferred choice in various applications, distinguishing it from other similar compounds.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important tool in scientific research and industrial production.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2,2,4-trimethyl-1,3-oxazolidine |
InChI |
InChI=1S/C6H13NO/c1-5-4-8-6(2,3)7-5/h5,7H,4H2,1-3H3 |
InChI Key |
GUDXOFXWLFMJQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(N1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate](/img/structure/B12282774.png)
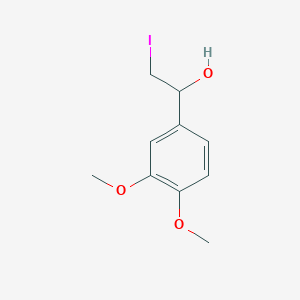
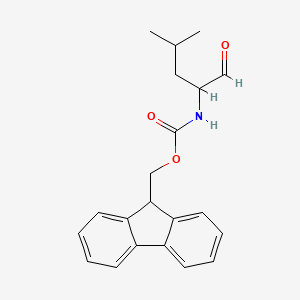
![4-[(4-Boc-1-piperazinyl)methyl]quinoline](/img/structure/B12282786.png)
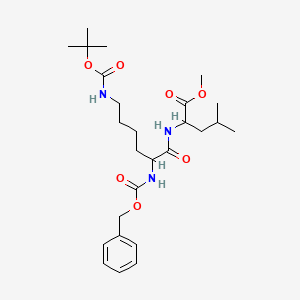



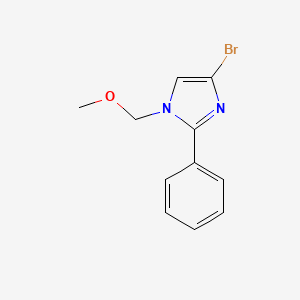
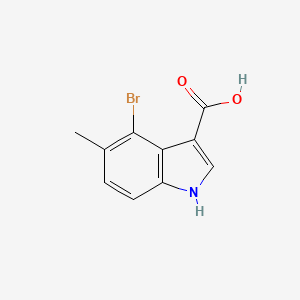
![tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate](/img/structure/B12282823.png)
![6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B12282827.png)
![L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B12282831.png)
